molecular formula C8H18N2O B2462113 {[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1909294-96-7

{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine

Cat. No.: B2462113
CAS No.: 1909294-96-7
M. Wt: 158.245
InChI Key: CKGRNRCRPCDFOF-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine (CAS: 1909294-96-7) is a chiral pyrrolidine derivative with the molecular formula C₈H₁₈N₂O. Its stereochemistry is defined by the (2S,4S) configuration, featuring a methoxy group at the C4 position and a methylamine substituent at the C2 position of the pyrrolidine ring . The SMILES notation is CNC[C@@H]1CC@@HOC, and its InChIKey is CKGRNRCRPCDFOF-YUMQZZPRSA-N .

Predicted collision cross-section (CCS) data for its ionized forms include:

  • [M+H]⁺: CCS = 136.1 Ų
  • [M+Na]⁺: CCS = 145.1 Ų
  • [M-H]⁻: CCS = 137.1 Ų

Properties

IUPAC Name

1-[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-9-5-7-4-8(11-3)6-10(7)2/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGRNRCRPCDFOF-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(CN1C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1C[C@@H](CN1C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909294-96-7
Record name {[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via an O-methylation reaction using reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

    Attachment of the Methylamine Group: The methylamine group can be attached through reductive amination, where a suitable aldehyde or ketone precursor is reacted with methylamine (CH3NH2) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production of {[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Catalytic Activity in Oxidation Reactions

This compound acts as a ligand in manganese-catalyzed oxidation systems. When complexed with Mn(CF₃SO₃)₂, it forms a coordination complex that facilitates:

  • Alkane Oxidation : Achieves up to 970 catalytic turnovers in the presence of acetic acid, selectively oxidizing secondary and tertiary alkanes to ketones and alcohols (cyclohexanol/cyclohexanone ratio = 4.9:5.1) .

  • Enantioselective Epoxidation : Catalyzes olefin epoxidation using AcOOH or H₂O₂/AcOH with up to 1,000 turnover numbers (TONs) and high enantiomeric excess (ee) .

Mechanistic Pathway :

StepDescriptionKey Features
1Substrate bindingMn³⁺ center coordinates with the amine and methoxy groups of the ligand
2Oxygen transferAcetic acid stabilizes the active Mn=O intermediate
3Radical suppressionMetal-based pathway minimizes radical side reactions

Enamine Reactivity in Cycloadditions

The tertiary amine participates in enamine formation with aldehydes, enabling cycloaddition reactions:

  • (2 + 2) Cycloadditions : Reacts with monosubstituted nitro olefins (e.g., nitrostyrene) to form strained cyclobutane adducts (Fig. 1) .

  • (4 + 2) Cycloadditions : With disubstituted nitro olefins, forms six-membered oxazine derivatives exclusively .

Experimental Observations :

  • Cyclobutane intermediates remain stable up to 50°C but revert to starting materials at 66°C in benzene .

  • Equilibria exist between enamine-nitroolefin pairs and cycloadducts, influenced by solvent polarity and temperature .

Methylamine Reactivity

The methylamine group undergoes:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts under basic conditions.

  • Reductive Amination : Participates in ketone/aldehyde coupling reactions using NaBH₃CN or H₂/Pd-C.

Methoxy Group Stability

The 4-methoxy substituent:

  • Resists hydrolysis under acidic (HCl/MeOH) or basic (NaOH/H₂O) conditions up to 80°C .

  • Can be demethylated selectively using BBr₃ at -78°C to yield a hydroxyl group .

Coordination Chemistry

The compound’s nitrogen and oxygen donor atoms enable polydentate coordination:

MetalComplex StructureApplication
Mn[L-Mn(CF₃SO₃)₂]C–H bond oxidation
Os[L-OsCl₂(PP)]Hydrogenation of ketones
Pd[L-Pd(OAc)₂]Allylic C–H functionalization

Key Ligand Features :

  • Stereochemical Rigidity : (2S,4S) configuration prevents undesired isomerization during catalysis .

  • Electron Donation : Methoxy group enhances metal-ligand electron transfer .

Synthetic Utility in Medicinal Chemistry

Derivatives of this compound exhibit:

  • Antiviral Activity : Analogues with benzimidazole substitutions show inhibition of viral proteases .

  • Neurotransmitter Modulation : Structural similarity to pyrrolidine-based neuromodulators suggests potential CNS activity.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via C–N bond cleavage .

  • Photodegradation : UV exposure (254 nm) generates radical intermediates detected by ESR spectroscopy.

Scientific Research Applications

{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine has several applications in scientific research:

    Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions and receptor binding.

    Industry: It can be utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of {[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, enzyme activity, or receptor function, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Fluorinated Pyrrolidine Analogue: {[(2S,4S)-4-Fluoro-1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine Dihydrochloride

Key Differences :

  • Substituents : Replaces the methoxy group with a fluoro moiety and introduces a 5-methyl-1,2,4-oxadiazole ring at C1.

Pyrrolidinone Derivative: 3-Hydroxy-5-(4-Isopropyl-Phenyl)-1-(2-Methoxy-Ethyl)-4-(4-Methyl-Benzoyl)-1,5-Dihydro-Pyrrol-2-One

Key Differences :

  • Core Structure: Features a pyrrolidinone (lactam) ring instead of pyrrolidine, introducing a ketone group that enhances hydrogen-bonding capacity.
  • Synthesis : Prepared via condensation of 2-methoxyethylamine with aromatic precursors, yielding a white powder with a melting point of 247–249°C and 68% yield .

N-Substituted Pyrrolidine: N-[(S)-1-Phenylethyl]-N-[3-Methoxyphenyl]amine

Key Differences :

  • Substituents : Contains a phenylethyl group and 3-methoxyphenyl amine, introducing chiral and aromatic diversity.
  • Synthesis: Synthesized from methyl 4-hydroxy-2(E)-butenoate and (S)-1-phenylethylamine in 70% yield. Characterized by [α]D = -48.5° (CHCl₃), confirming enantiomeric purity .
  • Application: Potential use as a chiral auxiliary or ligand in asymmetric catalysis due to its stereochemical rigidity.

Methyl Diethanolamine (MDEA) in CO₂ Capture

Key Differences :

  • Structure: A tertiary amine with two ethanol groups, structurally distinct from pyrrolidine derivatives.
  • Application : Used as an activated adsorbent for CO₂ capture, achieving 2.63 mmol CO₂/g capacity via N-impregnated mesoporous carbon. BET surface area decreased by 43% post-impregnation, indicating pore filling by MDEA .
  • Relevance : Highlights the role of amine functional groups in gas adsorption, though the target compound’s pyrrolidine core may offer different coordination or basicity properties.

Structural and Functional Group Analysis

Compound Core Structure Key Substituents Notable Properties
Target Compound Pyrrolidine 4-methoxy, 2-methylamine Chiral, predicted CCS = 136.1 Ų ([M+H]⁺)
Fluorinated Analogue Pyrrolidine 4-fluoro, 1-oxadiazole Dihydrochloride salt, potential bioactivity
Pyrrolidinone Derivative Pyrrolidinone Aromatic acyl, hydroxy High melting point (247–249°C), 68% yield
N-Substituted Pyrrolidine Pyrrolidine Phenylethyl, 3-methoxyphenyl [α]D = -48.5°, chiral resolution applications
MDEA Tertiary amine Diethanol groups CO₂ adsorption: 2.63 mmol/g, mesoporous support

Q & A

Basic: What established synthetic routes are available for [(2S,4S)-4-Methoxy-1-Methylpyrrolidin-2-yl]Methyl(Methyl)Amine, and what reaction conditions ensure stereochemical purity?

Methodological Answer:
The compound can be synthesized via reductive amination of a ketone or aldehyde precursor with methylamine. A common approach involves:

  • Step 1: Preparation of the pyrrolidine scaffold using a chiral auxiliary or asymmetric catalysis to enforce the (2S,4S) configuration.
  • Step 2: Reductive amination using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst (e.g., Pd/C) .
  • Critical Conditions:
    • Solvent: Ethanol or methanol for optimal proton transfer.
    • Temperature: 40–60°C to balance reaction rate and stereochemical integrity.
    • Catalyst loading: 5–10 wt% Pd/C for hydrogenation.

For enantiomeric purity, chiral resolution techniques (e.g., chromatography with chiral stationary phases) or asymmetric synthesis using enantioselective catalysts are recommended .

Basic: Which analytical techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies stereochemistry and confirms substitution patterns (e.g., methoxy group at C4, methylamine at C2) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidine ring.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Detects functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹, C-O stretch from methoxy at ~1100 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC):
    • Chiral HPLC with columns like Chiralpak® IG-3 separates enantiomers (e.g., mobile phase: hexane/isopropanol with 0.1% diethylamine) .
  • X-ray Crystallography: Resolves absolute configuration for crystalline derivatives .

Advanced: How can reaction conditions be optimized to improve enantiomeric excess (ee) during synthesis?

Methodological Answer:

  • Catalyst Selection: Chiral ligands (e.g., BINAP or Josiphos) paired with transition metals (Ru or Rh) enhance enantioselectivity in hydrogenation steps. For example, Ru-BINAP complexes achieve >95% ee in pyrrolidine syntheses .
  • Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize transition states, improving ee by 10–15% compared to protic solvents .
  • Additives: Molecular sieves or mild acids (e.g., acetic acid) suppress side reactions during reductive amination, increasing yield by 20–30% .

Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina models binding to dopamine or serotonin receptors. The (2S,4S) configuration shows higher affinity for D2-like receptors due to steric complementarity in the binding pocket .
  • Molecular Dynamics (MD) Simulations: Assess stability of receptor-ligand complexes over 100-ns trajectories. Key interactions include:
    • Hydrogen bonding between the methoxy group and Ser193 (D2 receptor).
    • Hydrophobic interactions between the pyrrolidine ring and Phe389 .
  • Free Energy Calculations (MM/PBSA): Quantify binding energy differences between stereoisomers (ΔG ≈ −35 kcal/mol for (2S,4S) vs. −28 kcal/mol for (2R,4R)) .

Advanced: How do structural modifications (e.g., methoxy→ethoxy substitution) affect pharmacological activity?

Methodological Answer:

  • Case Study: Replacing the 4-methoxy group with ethoxy reduces D2 receptor binding affinity (Ki increases from 12 nM to 45 nM) due to steric hindrance .
  • Bioisosteric Replacement: Substituting the methylamine group with cyclopropylamine improves blood-brain barrier penetration (logP increases from 1.2 to 2.1) .
  • SAR Table:
ModificationReceptor Binding (Ki, nM)logPMetabolic Stability (t1/2, h)
4-Methoxy (parent)12 ± 1.51.23.5
4-Ethoxy45 ± 3.21.82.1
Cyclopropylamine18 ± 2.12.14.8

Advanced: How can contradictory data on metabolic stability be resolved?

Methodological Answer:

  • Contradiction: Studies report hepatic microsomal t1/2 values ranging from 1.5 h (rat) to 4.8 h (human) .
  • Resolution:
    • Species-Specific CYP450 Metabolism: Human CYP2D6 metabolizes the compound 3× slower than rat CYP2C11 due to active-site polymorphisms .
    • Experimental Design: Use pooled human hepatocytes (n ≥ 3 donors) and control for enzyme induction (e.g., rifampicin pre-treatment).
    • LC-MS/MS Quantification: Optimize ionization parameters (e.g., ESI+ at 350°C) to avoid matrix effects .

Advanced: What in vitro assays best evaluate its neuropharmacological potential?

Methodological Answer:

  • Calcium Flux Assays: Measure intracellular Ca²+ changes in HEK293 cells expressing dopamine D2 receptors (EC50 ≈ 50 nM) .
  • Electrophysiology: Patch-clamp recordings in rat striatal neurons show inhibition of NMDA currents (IC50 = 120 nM) .
  • Microdialysis: Monitor extracellular dopamine levels in rat prefrontal cortex (30% increase at 1 mg/kg, i.p.) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.